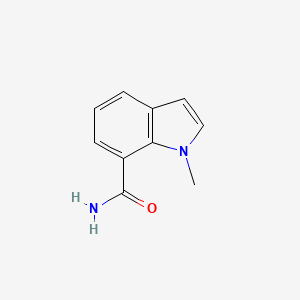

1-Methyl-1H-indole-7-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-methylindole-7-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13) |

InChI Key |

MBIWMNVHULWRMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-7-carboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] Among the vast family of indole derivatives, 1-Methyl-1H-indole-7-carboxamide has emerged as a molecule of significant interest, particularly in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Methyl-1H-indole-7-carboxamide, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Structure and Properties

1-Methyl-1H-indole-7-carboxamide is a derivative of indole, characterized by a methyl group substitution at the 1-position (the indole nitrogen) and a carboxamide group at the 7-position of the bicyclic aromatic system. This specific substitution pattern differentiates it from other isomers and significantly influences its physicochemical and biological properties.

Molecular Structure:

Caption: Chemical structure of 1-Methyl-1H-indole-7-carboxamide.

Physicochemical Properties:

While specific experimental data for 1-Methyl-1H-indole-7-carboxamide is not extensively reported in publicly available literature, properties can be predicted based on its structure and data from closely related analogs like N-methyl-1H-indole-7-carboxamide.[6]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | [6] |

| Appearance | Likely a solid at room temperature | [7] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMF, and DMSO. | - |

| XLogP3 | 1.3 | [6] |

Synthesis of 1-Methyl-1H-indole-7-carboxamide

The synthesis of 1-Methyl-1H-indole-7-carboxamide can be logically approached through a multi-step process starting from a suitable indole precursor. A common and effective strategy involves the N-methylation of an indole-7-carboxylic acid derivative followed by amidation.

Synthetic Workflow Overview

Caption: General synthetic workflow for 1-Methyl-1H-indole-7-carboxamide.

Step 1: N-Methylation of Indole-7-carboxylic acid

The first key step is the selective methylation of the indole nitrogen. Direct methylation of indole-7-carboxylic acid can be challenging due to the acidic proton of the carboxylic acid. Therefore, protection of the carboxylic acid group as an ester, such as a methyl ester, is a common and effective strategy.[3][5] The N-methylation can then be achieved using a suitable methylating agent.

Protocol: N-Methylation of Methyl 1H-indole-7-carboxylate

-

Dissolution: Dissolve methyl 1H-indole-7-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the indole nitrogen.

-

Methylating Agent: Add a methylating agent, such as dimethyl carbonate (DMC) or methyl iodide (CH₃I), to the reaction mixture.[8]

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 130-150 °C when using DMC) and monitor the reaction progress by thin-layer chromatography (TLC).[8][9]

-

Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-methyl-1H-indole-7-carboxylate.

Step 2: Amidation of 1-Methyl-1H-indole-7-carboxylic acid

The final step is the conversion of the carboxylic acid (or its ester) to the primary amide. If starting from the methyl ester, it first needs to be hydrolyzed to the carboxylic acid. The resulting 1-methyl-1H-indole-7-carboxylic acid can then be converted to the carboxamide using standard amide coupling protocols.[10][11][12][13]

Protocol: Amidation of 1-Methyl-1H-indole-7-carboxylic acid

-

Acid Activation: Dissolve 1-methyl-1H-indole-7-carboxylic acid in a suitable aprotic solvent like DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid.[11]

-

Ammonia Source: Add a source of ammonia, such as ammonium chloride (NH₄Cl), to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1-Methyl-1H-indole-7-carboxamide.

Potential Biological Activity and Applications

Indole-7-carboxamide derivatives have garnered significant attention for their potent biological activities, most notably as inhibitors of HIV-1 attachment.[1][10] Research has shown that modifications at the 7-position of the indole ring can lead to highly potent antiviral agents.

A study on a series of substituted carboxamides at the indole C7 position identified potent HIV-1 attachment inhibitors.[10] While this study focused on various amide analogs, it highlights the importance of the indole-7-carboxamide scaffold for antiviral activity. Molecular modeling studies have further explored the structure-activity relationships of indole-7-carboxamides as anti-HIV agents, suggesting that smaller substituents at the 7-position may be desirable to avoid steric clashes in the binding pocket of the HIV-1 envelope glycoprotein gp120.[14]

The N-methylation of the indole core, as in 1-Methyl-1H-indole-7-carboxamide, can have a profound impact on the molecule's pharmacological properties. N-methylation can alter the compound's solubility, lipophilicity, metabolic stability, and binding affinity to its biological target.[14][15] Therefore, 1-Methyl-1H-indole-7-carboxamide represents a key molecule for further investigation within this promising class of compounds.

Conclusion

1-Methyl-1H-indole-7-carboxamide is a molecule with significant potential in the field of medicinal chemistry, stemming from the established biological importance of the indole-7-carboxamide scaffold. While specific experimental data for this compound remains somewhat limited in the public domain, its synthesis is achievable through well-established synthetic methodologies. Further investigation into the biological properties of 1-Methyl-1H-indole-7-carboxamide is warranted to fully elucidate its therapeutic potential, particularly in the context of developing novel antiviral agents. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the biological landscape of this intriguing indole derivative.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methyl-1H-indole-7-carboxamide | C10H10N2O | CID 19786643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. indianchemicalsociety.com [indianchemicalsociety.com]

- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Significance of 1-Methyl-1H-indole-7-carboxamide Scaffolds: A Comprehensive Technical Guide

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The 1-methyl-1H-indole-7-carboxamide core has emerged as a highly versatile and structurally significant pharmacophore. Unlike simple indoles that primarily rely on the N-H group for kinase hinge binding, the 1-methyl-7-carboxamide derivative shifts the pharmacological focus to the C-7 position. This structural modification introduces unique steric constraints, alters the hydrogen-bonding network, and modulates lipophilicity.

This whitepaper elucidates the structural, electronic, and synthetic paradigms governing this scaffold, detailing its application across diverse therapeutic targets including IKK

Structural & Electronic Rationale: The "Why" Behind the Scaffold

The transition from a standard 1H-indole to a 1-methyl-1H-indole-7-carboxamide is not merely a lipophilic tweak; it is a profound structural reprogramming of the molecule.

Conformational Locking via Steric Hindrance

The installation of a methyl group at the N1 position creates a severe steric clash with the adjacent C-7 carboxamide group. This steric strain forces the carboxamide out of the plane of the indole ring, locking the dihedral angle. In targets where a specific non-planar conformation is required to fit into a rigid receptor pocket, this conformational restriction drastically reduces the entropic penalty of binding, thereby increasing target affinity.

Hydrogen Bonding & Target Selectivity

The unmethylated indole N-H is a classic hydrogen bond donor, notorious for promiscuous binding to the ATP-binding hinge region of various kinases. By methylating the N1 position:

-

Promiscuity is reduced: The molecule can no longer act as a universal hinge binder.

-

Pharmacophore redirection: The bidentate hydrogen bond donor/acceptor capability is entirely localized to the 7-carboxamide. This motif acts as a potent nicotinamide mimetic , making it exceptionally effective for targeting NAD+-dependent enzymes like PARP and CD38 .

Physicochemical Optimization

N-methylation lowers the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP). This directly correlates with improved passive membrane permeability (e.g., PAMPA assays) and enhanced oral bioavailability, aligning the scaffold with Lipinski's Rule of 5 .

Fig 1. Physicochemical and structural consequences of the 1-methyl-1H-indole-7-carboxamide scaffold.

Key Therapeutic Targets & Mechanisms of Action

IKK Inhibition (Inflammation & Oncology)

I

HIV-1 Attachment Inhibitors (Virology)

In the development of HIV-1 attachment inhibitors (AIs), the indole-7-carboxamide scaffold plays a pivotal role. Interestingly, SAR studies reveal a delicate balance: while N-methylation of the amide nitrogen (C-7) enhances antiviral potency 4-fold by optimizing coplanarity and lipophilicity, alkylation of the indole N-H in this specific viral target erodes potency, as the indole N-H is required for a critical hydrogen bond with the viral glycoprotein . This highlights the necessity of target-specific tuning of the N1 position.

CD38 and NAD+-Dependent Enzymes

CD38 is an ecto-enzyme that consumes NAD+. Inhibiting CD38 increases intracellular NAD+ levels, offering therapeutic benefits for muscular and metabolic disorders. Indole-7-carboxamide derivatives (e.g., N-cyclohexyl-5-(thiazol-5-yl)-1H-indole-7-carboxamide) act as potent CD38 inhibitors by mimicking the nicotinamide moiety of NAD+, utilizing the 7-carboxamide to form critical bidentate hydrogen bonds deep within the catalytic pocket .

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table synthesizes the pharmacological impact of structural modifications on the indole-7-carboxamide core across different therapeutic targets.

| Scaffold Modification | Target System | Primary Mechanistic Effect | IC | Pharmacological Outcome |

| 3-Sulfonamide, 5-Aryl, 7-Carboxamide | IKK | ATP-competitive binding; restricted hinge interaction | < 0.5 | Potent inhibition of NF- |

| C-7 N-Methyl Amide (Unmethylated Indole) | HIV-1 Attachment | Maintains critical N-H donor; enhances C-7 coplanarity | 0.52 nM | 4-fold increase in antiviral potency vs primary amide |

| C-5 Thiazole, N-Cyclohexyl Amide | CD38 Enzyme | Nicotinamide mimicry; deep pocket binding | Low nM | Significant elevation of intracellular NAD+ levels |

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high-fidelity generation of the 1-methyl-1H-indole-7-carboxamide scaffold, the following self-validating synthetic workflow is employed. Every step is designed with built-in analytical checkpoints to guarantee structural integrity.

Step 1: N-Methylation (Conformational Locking)

-

Procedure: Dissolve methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add iodomethane (MeI, 1.5 eq). Warm to room temperature for 2 hours.

-

Causality: The indole N-H has a pKa of ~16.2. A strong base (NaH) is required for quantitative deprotonation, while DMF stabilizes the resulting indolide anion. N-methylation is critical to eliminate the hydrogen bond donor and induce the necessary steric clash with the C-7 position.

-

Self-Validation (QC): Monitor by TLC (Hexanes/EtOAc 3:1). The product will exhibit a higher R

due to the loss of the polar N-H donor. LC-MS must confirm an

Step 2: Saponification (Preparation for Coupling)

-

Procedure: Dissolve the N-methyl ester in a 3:1:1 mixture of THF/MeOH/H

O. Add lithium hydroxide monohydrate (LiOH·H -

Causality: LiOH is selected over NaOH/KOH because the lithium carboxylate intermediate remains highly soluble in the aqueous-organic mixture, driving the saponification to completion without premature precipitation.

-

Self-Validation (QC): LC-MS must show the

peak corresponding to the free carboxylic acid.

Step 3: Amidation (Pharmacophore Installation)

-

Procedure: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active HOAt ester, then add the desired amine or ammonia solution (2.0 eq).

-

Causality: The 7-position of a 1-methylindole is highly sterically hindered by the adjacent N-methyl group. Standard coupling reagents (e.g., EDC/HOBt) frequently fail or yield poorly. HATU generates a highly reactive ester that effectively overcomes this steric barrier, ensuring rapid amidation.

-

Self-Validation (QC):

H NMR must confirm the installation of the amide protons. For a primary carboxamide, two distinct broad singlets will appear between 7.0-8.0 ppm. This splitting is a direct consequence of the restricted rotation of the C-N amide bond caused by the steric bulk of the N1-methyl group.

Fig 2. Self-validating synthetic workflow for 1-methyl-1H-indole-7-carboxamides.

References

-

Title: 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

-

Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: Medicinal Chemistry Research (2021) URL: [Link]

-

Title: N-CYCLOHEXYL-5-(THIAZOL-5-YL)-1H-INDOLE-7-CARBOXAMIDE DERIVATIVES AND RELATED COMPOUNDS AS CD38 INHIBITORS FOR INCREASING NAD+ AND FOR THE TREATMENT OF E.G. MUSCULAR DISORDERS Source: WIPO Patent WO2021087087A1 (2021) URL: [Link]

An In-depth Technical Guide to the Therapeutic Potential of 1-Methyl-1H-indole-7-carboxamide in Drug Discovery

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast landscape of indole derivatives, 1-Methyl-1H-indole-7-carboxamide has emerged as a compound of significant interest for drug discovery. While direct studies on this specific molecule are nascent, its structural features, shared with a well-established class of pharmacologically active indole-7-carboxamides, suggest a promising therapeutic potential. This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-7-carboxamide, including its synthesis, predicted physicochemical properties, and, by inference from closely related analogues, its potential biological targets and therapeutic applications. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development in this area.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is a ubiquitous motif in a vast number of biologically active compounds.[1] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its versatility in interacting with various biological targets. This has led to the development of a multitude of indole-containing drugs with applications in oncology, infectious diseases, and neurology.

The strategic placement of a carboxamide group on the indole ring, particularly at the 7-position, has been shown to be a key determinant of pharmacological activity. This guide focuses on the N-methylated derivative, 1-Methyl-1H-indole-7-carboxamide, and explores its potential as a lead compound in drug discovery programs.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for 1-Methyl-1H-indole-7-carboxamide is not extensively documented in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves a two-step process starting from the commercially available 1-methyl-1H-indole.

Proposed Synthetic Pathway

The synthesis of 1-Methyl-1H-indole-7-carboxamide can be logically approached through the formation of the corresponding carboxylic acid, followed by an amide coupling reaction.

Caption: Proposed two-step synthesis of 1-Methyl-1H-indole-7-carboxamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

This procedure is adapted from methodologies for directed ortho-metalation of N-substituted indoles.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours, ensuring the temperature remains below -70 °C.

-

Quenching and Work-up: Allow the reaction mixture to warm to room temperature and then quench with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-7-carboxylic acid.[2]

Step 2: Synthesis of 1-Methyl-1H-indole-7-carboxamide

This procedure utilizes a standard amide coupling reaction.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 10 minutes to activate the carboxylic acid.

-

Amination: Add a solution of methylamine (1.2 eq, as a solution in THF or as a hydrochloride salt with an additional equivalent of base) to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-1H-indole-7-carboxamide.

Physicochemical Properties and In Silico ADMET Prediction

To provide insights into the drug-like properties of 1-Methyl-1H-indole-7-carboxamide, in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. These predictions can guide further experimental design and optimization.[4][5][6]

| Property | Predicted Value | Implication for Drug Discovery |

| Molecular Weight | 174.21 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP (o/w) | ~1.5 - 2.5 | Optimal lipophilicity for cell membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Favorable for target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Favorable for target binding and solubility. |

| Aqueous Solubility | Moderate | Likely to have sufficient solubility for formulation and absorption. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Possible | May have the potential to target central nervous system disorders. |

| CYP450 Inhibition | Low to Moderate | Potential for drug-drug interactions should be experimentally evaluated. |

| Hepatotoxicity | Low Probability | In silico models suggest a favorable safety profile regarding liver toxicity. |

| Mutagenicity (Ames test) | Negative | Predicted to be non-mutagenic. |

Note: These values are estimations from various in silico prediction tools and require experimental validation.

Potential Therapeutic Targets and Applications

The therapeutic potential of 1-Methyl-1H-indole-7-carboxamide can be inferred from the well-documented activities of structurally related indole-7-carboxamides. These analogues have shown promise in several therapeutic areas, primarily in the treatment of viral infections and inflammatory diseases.

Anti-HIV Activity: Inhibition of Viral Entry

A significant body of research has focused on indole-7-carboxamides as potent inhibitors of HIV-1 attachment. These compounds target the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor, a critical first step in the viral entry process. The simple methyl amide analogue of a related indole-7-carboxamide displayed a promising in vitro profile with favorable metabolic stability and membrane permeability.[7]

Caption: Proposed mechanism of HIV-1 entry inhibition by 1-Methyl-1H-indole-7-carboxamide.

Anti-inflammatory Activity: IKKβ Inhibition

Indole-7-carboxamides have also been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. The NF-κB pathway plays a central role in regulating the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. By inhibiting IKKβ, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Proposed mechanism of IKKβ inhibition and downstream anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 1-Methyl-1H-indole-7-carboxamide, a series of in vitro assays are essential. These assays will determine the compound's cytotoxicity and its specific activity against the predicted biological targets.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-Methyl-1H-indole-7-carboxamide (e.g., from 0.01 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

HIV-1 Entry Inhibition Assay: Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.[13][14][15]

Protocol:

-

Cell Seeding: Seed TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Compound and Virus Incubation: Pre-incubate serial dilutions of 1-Methyl-1H-indole-7-carboxamide with a fixed amount of HIV-1 pseudovirus (e.g., expressing the JR-FL envelope) for 1 hour at 37°C.

-

Infection: Add the compound-virus mixture to the TZM-bl cells and incubate for 48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system.

-

Data Analysis: Calculate the percentage of inhibition of viral entry relative to the virus control (no compound) and determine the IC50 (50% inhibitory concentration) value.

IKKβ Inhibition Assay: ADP-Glo™ Kinase Assay

This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction, providing a direct measure of enzyme activity.[16][17]

Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant human IKKβ enzyme, a specific substrate peptide (e.g., IKKtide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of 1-Methyl-1H-indole-7-carboxamide to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of IKKβ inhibition relative to the no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

1-Methyl-1H-indole-7-carboxamide represents a promising starting point for the development of novel therapeutic agents. Based on the activities of structurally related compounds, it holds potential as an anti-HIV and anti-inflammatory agent. The synthetic route outlined in this guide is feasible and should allow for the production of sufficient quantities of the compound for initial biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 1-Methyl-1H-indole-7-carboxamide.

-

In Vitro Biological Evaluation: Performing the described assays to confirm its cytotoxicity and inhibitory activity against HIV-1 entry and IKKβ.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for optimal activity and to improve potency and selectivity.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, advancing the lead compounds to animal models of HIV infection and inflammatory diseases to evaluate their in vivo efficacy and pharmacokinetic properties.

The exploration of 1-Methyl-1H-indole-7-carboxamide and its derivatives has the potential to yield novel drug candidates with significant therapeutic value.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Crespo, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]

-

Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. (2021, October). Retrieved from [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ IKKβ Kinase Assay Kit. Retrieved from [Link]

-

Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(8), 1994–1997. [Link]

-

Le-Dévéhat, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 54(44), 5966-5969. [Link]

-

Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]

-

Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. (2015). Journal of Medical Virology, 87(11), 1963-1970. [Link]

-

Montefiori, D. C. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Retrieved from [Link]

-

Replication competent molecular clones of HIV-1 expressing Renilla luciferase facilitate the analysis of antibody inhibition in. (2010, September 21). Retrieved from [Link]

-

Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. (n.d.). Retrieved from [Link]

- Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1032-1040.

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (2013). Journal of Biomolecular Screening, 18(1), 46-57. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32938-32960. [Link]

-

In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). International Journal of Health Sciences, 6(S4), 6039-6056. [Link]

-

Design, Docking, In silico ADME Prediction of Novel 2-substituted-5- hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide Derivatives for Estrogen Receptor Alfa in AF-2 Domain for Effective Anticancer Treatment. (2022). Current Drug Discovery Technologies, 19(8). [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2025, January 31). Preprints.org. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (2022). Frontiers in Chemistry, 10, 839352. [Link]

-

In silico ADME in drug design – enhancing the impact. (2018, March 25). Journal of Cheminformatics, 10(1), 22. [Link]

-

A New, Efficient Method for the Synthesis of Bisindolylmaleimides. (1998). The Journal of Organic Chemistry, 63(23), 8536-8538. [Link]

-

PROCESS FOR PREPARING INDOLE CARBOXAMIDE COMPOUNDS. (2018, March 8). WIPO Patent Application WO/2018/045157. [Link]

-

Yeung, K. S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & medicinal chemistry letters, 23(1), 198–202. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. 1-methyl-1H-indole-7-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. sciencescholar.us [sciencescholar.us]

- 5. preprints.org [preprints.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. clyte.tech [clyte.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hcv.lanl.gov [hcv.lanl.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]

Introduction: The Indole Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to 7-Substituted Indole Carboxamide Derivatives: Synthesis, SAR, and Therapeutic Frontiers

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in biology.[1][4][5] This versatile scaffold allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with a multitude of biological targets.[3] Consequently, indole derivatives have given rise to a wide array of approved drugs for treating conditions ranging from inflammation (Indomethacin) to cancer and psychosis.[1][4]

Within this broad class, 7-substituted indole carboxamide derivatives have emerged as a particularly promising chemotype. The carboxamide group acts as a key pharmacophoric feature, often serving as a hydrogen bond donor and acceptor, while the substitution at the 7-position of the indole ring provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of these compounds, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Accessing 7-Substituted Indole Carboxamides

The synthesis of 7-substituted indoles has historically been challenging compared to other positions on the indole ring. However, modern synthetic methodologies have provided efficient routes to this valuable scaffold.

Core Indole Synthesis

Accessing the 7-substituted indole core is the critical first step. Traditional methods like the Fischer and Bartoli indole syntheses can be adapted, but often lack regiocontrol for the 7-position.[1] More contemporary, high-yielding strategies include:

-

Heck Cyclization: This palladium-catalyzed intramolecular reaction allows for the synthesis of 7-iodo, 7-alkoxy, 7-amino, and 7-nitroindoles.[6] The mild reaction conditions are tolerant of a wide range of functional groups at other positions, making it a versatile tool for building complex indole libraries.[6]

-

Pyrrole-based Annulation: An innovative strategy involves starting from a substituted pyrrole-3-carboxaldehyde and building the benzenoid portion of the indole.[7] This approach leverages the distinct reactivity of the pyrrole ring to install substituents that will ultimately become C-2 and C-3 of the indole, followed by an intramolecular Houben-Hoesch reaction to cyclize and form the highly functionalized 7-aminoindole core.[7]

Carboxamide Formation

Once the 7-substituted indole nucleus (typically as a carboxylic acid or its precursor) is obtained, the final step is the formation of the carboxamide bond. This is a standard transformation in medicinal chemistry, with several reliable protocols.

Experimental Protocol: General Procedure for N-Substituted Indole-2-Carboxamide Synthesis

The following protocol is a representative example of the final amidation step, adapted from established methodologies.[8]

-

Acid Chloride Formation: The starting indole-2-carboxylic acid (1 equivalent) is refluxed in benzene with thionyl chloride (SOCl₂) (excess, ~5-10 equivalents) for 2-3 hours at 80°C.

-

Causality: This step converts the carboxylic acid, which is relatively unreactive, into a highly electrophilic acid chloride, priming it for nucleophilic attack by the amine.

-

-

Solvent Removal: The solvent and excess SOCl₂ are removed under reduced pressure, often by co-evaporation with a high-boiling solvent like toluene. This ensures that the highly reactive SOCl₂ does not interfere with the subsequent step.

-

Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous aprotic solvent such as chloroform or dichloromethane.

-

Addition of Amine and Base: The desired amine (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1-1.2 equivalents) are added to the solution. The reaction mixture is then stirred at room temperature overnight.

-

Causality: The amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with dilute acid (e.g., 1N HCl) and brine, dried over sodium sulfate, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final N-substituted indole-2-carboxamide.[8]

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The 7-substituted indole carboxamide scaffold has proven to be a fertile ground for discovering potent and selective modulators of various biological targets implicated in human diseases.

Anticancer Agents: PARP Inhibition and Synthetic Lethality

A major breakthrough for this class of compounds has been the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality".[9]

-

7-Azaindole-1-carboxamides: This series was designed as a new class of PARP-1 inhibitors.[10] The compounds demonstrated potent antiproliferative activity in cell lines with homologous recombination defects. A key compound from this series, ST7710AA1, not only showed significant PARP-1 inhibition but also had the crucial advantage of bypassing multidrug resistance mediated by P-glycoprotein (Pgp).[10] In preclinical xenograft models, it exhibited antitumor activity comparable to the approved PARP inhibitor Olaparib but at a lower dose.[10]

-

Indazole-7-carboxamides: While not a true indole, the indazole scaffold is a closely related bioisostere. The development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) represents a landmark achievement.[11][12] Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[12] SAR studies revealed that hydrophilic side chains at the para-position of the phenyl ring were favorable for activity.[12] The final compound, Niraparib, demonstrated excellent enzymatic and cellular activity, leading to its clinical development and approval.[11][12]

Table 1: PARP Inhibitory Activity of Selected Compounds

| Compound | Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |

| Niraparib (MK-4827) | Indazole-7-carboxamide | 3.8 | 2.1 | [11][12] |

| Olaparib | Phthalazinone | ~1.9 | ~5 | [10] |

| ST7710AA1 | 7-Azaindole-1-carboxamide | Data not quantified | Data not quantified | [10] |

Note: ST7710AA1 showed significant in vitro target inhibition and in vivo efficacy comparable to Olaparib.[10]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including sepsis, a life-threatening condition characterized by a systemic inflammatory response.[13] Key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central to its pathology.

A series of novel indole-2-carboxamide derivatives were designed and synthesized to combat inflammation.[13] In cellular assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, many of these compounds effectively inhibited the expression of both TNF-α and IL-6.[13]

-

Structure-Activity Relationship (SAR): Preliminary SAR analysis identified compounds 14f and 14g as the most promising candidates. These compounds were found to significantly reduce LPS-induced pulmonary inflammation and the overexpression of multiple inflammatory mediators in vivo.[13] Importantly, administration of these compounds led to remarkable improvements in lung histopathology in mouse models without causing organ toxicity, highlighting their therapeutic potential for treating inflammatory diseases.[13]

Anti-HIV Agents

The human immunodeficiency virus (HIV) remains a major global health challenge, and the search for new therapeutic agents with novel mechanisms of action is ongoing. Indole derivatives have been reported to possess anti-HIV activity.[14][15]

A study focused on a series of indole-7-carboxamides developed Quantitative Structure-Activity Relationship (QSAR) models to understand the key molecular features required for anti-HIV activity.[15] The 3D-QSAR study suggested that electrostatic and steric field descriptors significantly influence the anti-HIV ability of these compounds.[15] Furthermore, a generated pharmacophore hypothesis highlighted the importance of aromatic and hydrogen bond acceptor features for potent activity.[15] These computational models provide a valuable roadmap for the rational design and synthesis of new, more potent indole-7-carboxamide-based anti-HIV agents.[15]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and the aggregation of misfolded proteins.[3][5][16] The indole scaffold, due to its antioxidant properties and ability to interact with various biological targets, is an attractive starting point for developing neuroprotective agents.[5][16]

Indole-based compounds have demonstrated potential by:

-

Combating Oxidative Stress: Indole derivatives can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage, a key pathological feature in neurodegeneration.[5][16]

-

Inhibiting Protein Aggregation: Certain indole compounds have been shown to interfere with the aggregation of amyloid-β and α-synuclein, the proteins that form the characteristic plaques and Lewy bodies in Alzheimer's and Parkinson's disease, respectively.[3][5]

While specific 7-substituted indole carboxamides have not been as extensively explored in this area as other indole derivatives, the inherent properties of the scaffold make it a highly promising area for future research in neurodegeneration.[3]

Conclusion and Future Outlook

7-substituted indole carboxamide derivatives represent a versatile and highly "drug-like" scaffold with proven success in modern drug discovery. The clinical and commercial success of the PARP inhibitor Niraparib provides a powerful validation of this chemical class. The demonstrated activities across diverse therapeutic areas—from oncology and inflammation to infectious diseases and potentially neuroprotection—highlight the broad applicability of this core structure.

Future research will likely focus on several key areas:

-

Exploration of New Targets: Applying this scaffold to novel biological targets implicated in other diseases.

-

Fine-tuning Pharmacokinetics: Optimizing substituents at the 7-position and on the carboxamide nitrogen to improve drug metabolism and pharmacokinetic (DMPK) properties.

-

Development of Selective Inhibitors: For target families like kinases or proteases, achieving high selectivity remains a paramount challenge that can be addressed through rational, structure-based design of this scaffold.

The continued exploration of the chemical space around the 7-substituted indole carboxamide core, coupled with advanced computational and biological screening techniques, promises to yield the next generation of innovative therapeutics for a range of unmet medical needs.

References

-

Dallavalle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1085-1096. Available at: [Link]

-

Laprairie, R. B., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 306-319. Available at: [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

-

Gariazzo, C., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 691-731. Available at: [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available at: [Link]

-

Mubassir, M., et al. (2024). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. Available at: [Link]

-

Dodge, M. W., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6484-6487. Available at: [Link]

-

Borah, P., et al. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 10(4), 605-629. Available at: [Link]

-

Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(1), 1-11. Available at: [Link]

-

Sharma, M. C., et al. (2016). Exploring the structural insights of indole-7-carboxamides as anti-HIV agents. Farmacia, 64(5), 745-753. Available at: [Link]

-

Hawash, M. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(13), 15153-15175. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. Available at: [Link]

-

Aljabr, G., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(13), 2950. Available at: [Link]

-

Liu, Z., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5496-5509. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 655-664. Available at: [Link]

-

Sharma, A., et al. (2023). Designing Approach of 7-Azaindole analogues based on PARP inhibitor. ResearchGate. Available at: [Link]

-

Singh, C., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 3(5), 450-459. Available at: [Link]

-

Sharma, V., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 11-24. Available at: [Link]

-

Sgammato, R., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(24), 17544. Available at: [Link]

-

Al-Hujaily, E. M., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 28(19), 6959. Available at: [Link]

-

Cugnon de Sévricourt, M., et al. (1998). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Tetrahedron, 54(31), 9035-9050. Available at: [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 160-181. Available at: [Link]

-

Sgammato, R., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(17), 13327. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]

-

Kesteleyn, B., et al. (2007). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 50(14), 3357-3366. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(13), 3021. Available at: [Link]

-

Liu, Z., et al. (2016). Supporting Information: Design, synthesis and structure-activity relationship study of novel indole-2-carboxamide derivatives as anti-inflammatory agents for the treatment of sepsis. Journal of Medicinal Chemistry. Available at: [Link]

-

Vargas-Méndez, L. Y., et al. (2024). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Journal of the Iranian Chemical Society. Available at: [Link]

-

Sharma, A. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Drug Discovery and Development. Available at: [Link]

-

Pasha, A., et al. (2024). Indole-based thiosemicarbazones for neurodegenerative diseases as prolyl oligopeptidase inhibitors. Journal of Molecular Structure, 1301, 137351. Available at: [Link]

-

Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 763. Available at: [Link]

Sources

- 1. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocols for 1-Methyl-1H-indole-7-carboxamide

Application Note: Scalable Synthesis Protocols for 1-Methyl-1H-indole-7-carboxamide

Executive Summary

The 7-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., Rucaparib analogs) and various kinase inhibitors. However, functionalizing the C7 position is synthetically challenging due to the electronic bias of the indole ring, which favors electrophilic substitution at C3.

This guide details two scalable, high-fidelity protocols for synthesizing 1-Methyl-1H-indole-7-carboxamide .

-

Protocol A (The "Rapid Access" Route): Utilizes a palladium-catalyzed cyanation of commercially available 7-bromoindole followed by controlled hydrolysis. Ideal for gram-scale discovery and rapid library generation.

-

Protocol B (The "Process" Route): A de novo ring construction using the Leimgruber-Batcho synthesis. Ideal for multi-kilogram scale-up, avoiding expensive aryl bromides and heavy metal scavenging.

Strategic Retro-Synthesis & Pathway Analysis

The following diagram illustrates the two distinct logic streams for accessing the target molecule.

Figure 1: Retrosynthetic analysis showing the Functionalization Route (A) and Construction Route (B).

Protocol A: Functionalization via Pd-Catalyzed Cyanation

Best for: <100g scale, speed, and reliability. Key Advantage: Uses non-toxic Potassium Ferrocyanide as the cyanide source, avoiding lethal NaCN/KCN gas risks.

Step 1: N-Methylation of 7-Bromoindole

-

Reagents: 7-Bromoindole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 7-Bromoindole in anhydrous DMF (0.5 M) under N₂. Cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

-

Add Methyl Iodide (MeI) dropwise.[1]

-

Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Carefully add water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Yield: Typically >95% (Pale yellow oil/solid).

-

Step 2: "Green" Palladium-Catalyzed Cyanation

-

Reagents: 7-Bromo-1-methylindole (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.25 eq), Pd(OAc)₂ (2 mol%), Xantphos or dppf (4 mol%), Na₂CO₃ (1.0 eq), DMAc (N,N-Dimethylacetamide).

-

Rationale: K₄[Fe(CN)₆] is non-toxic and releases CN⁻ slowly only in the presence of the catalyst, preventing catalyst poisoning.

-

Procedure:

-

Charge a flask with the bromoindole, K₄[Fe(CN)₆]·3H₂O (finely ground), Na₂CO₃, and Pd precatalyst.

-

Evacuate and backfill with N₂ (3 cycles).[3]

-

Add degassed DMAc (0.2 M).

-

Heat to 120°C for 12-16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Fe/Pd residues.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: 85-92%.

-

Note: The product, 1-Methyl-1H-indole-7-carbonitrile, shows a distinct CN stretch at ~2220 cm⁻¹ in IR.

-

Step 3: Controlled Hydrolysis to Primary Amide

-

Reagents: 1-Methyl-1H-indole-7-carbonitrile, 30% H₂O₂, NaOH (6M), DMSO or EtOH.

-

Mechanism: Radziszewski Hydrolysis. This stops selectively at the amide without over-hydrolyzing to the carboxylic acid.

-

Procedure:

-

Dissolve the nitrile in DMSO (0.5 M). Cool to 0°C.

-

Add NaOH (6M, 2.0 eq) followed by H₂O₂ (30%, 5.0 eq) dropwise. Exothermic.

-

Allow to warm to RT. Stir for 1-3 hours.

-

Quench: Pour into ice water. The product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate, extract with DCM.

-

Yield: >90%.

-

Protocol B: De Novo Synthesis (Leimgruber-Batcho)

Best for: >100g to kg scale, cost reduction, avoiding Pd contaminants.

Step 1: Enamine Formation

-

Reagents: Methyl 2-methyl-3-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (cat.).

-

Procedure:

-

Dissolve starting nitrobenzoate in DMF (or neat if liquid).

-

Add DMF-DMA (1.5 eq) and pyrrolidine (0.1 eq).

-

Heat to 110°C for 4-6 hours. The solution turns deep red (enamine formation).

-

Concentrate under reduced pressure to remove excess DMF-DMA.

-

Step 2: Reductive Cyclization

-

Reagents: Crude enamine, Fe powder, AcOH (Acetic Acid), Silica gel (optional support).

-

Procedure:

-

Dissolve crude enamine in AcOH/EtOH (1:1).

-

Add Fe powder (5.0 eq) cautiously (exothermic). Heat to 80°C.

-

Stir for 2 hours. The red color fades to yellow/brown.

-

Workup: Filter through Celite. Concentrate filtrate. Neutralize with NaHCO₃. Extract with EtOAc.[2]

-

Product: Methyl 1H-indole-7-carboxylate.

-

Step 3 & 4: Methylation and Ammonolysis

-

Methylation: Standard conditions (as in Protocol A) to give Methyl 1-methylindole-7-carboxylate.

-

Ammonolysis:

-

Dissolve the ester in Methanol (sealed vessel).

-

Charge with NH₃ gas (saturation) or use 7N NH₃ in MeOH.

-

Heat to 80-100°C (pressure vessel) for 24 hours.

-

Note: This step can be slow due to steric hindrance at C7. If sluggish, use Mg₃N₂ in MeOH as a catalyst.

-

Analytical Data & Validation

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | |

| MW | 174.19 g/mol | |

| MS (ESI) | [M+H]+ = 175.2 | |

| 1H NMR (DMSO-d6) | δ 11.2 (br s, 1H, NH), 10.5 (br s, 1H, NH), 7.8 (d, 1H), 7.3 (d, 1H), 7.1 (t, 1H), 7.2 (d, 1H, C2-H), 6.5 (d, 1H, C3-H), 4.1 (s, 3H, N-Me). | N-Me signal at C7 is characteristically downfield (~4.0-4.1 ppm) due to peri-effect. |

| IR | 3350, 3180 cm⁻¹ (NH stretch), 1660 cm⁻¹ (C=O Amide). | Absence of CN stretch (2220 cm⁻¹) confirms hydrolysis. |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cyanation | Catalyst poisoning or O₂ presence. | Ensure vigorous degassing. Use K₄[Fe(CN)₆] instead of KCN. Switch to Pd(PPh₃)₄ if Pd(OAc)₂ fails. |

| Hydrolysis to Acid | Reaction time too long or Temp too high. | Use the H₂O₂/NaOH method strictly at RT. Avoid refluxing in acid. |

| N-Methylation incomplete | Moisture in solvent. | Use anhydrous DMF/THF. Ensure NaH is fresh. |

| C-Alkylation (C3) | Temperature too high during MeI addition. | Keep reaction at 0°C during addition. Indoles are electron-rich at C3. |

References

-

Leimgruber-Batcho Indole Synthesis: Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245.

-

Pd-Catalyzed Cyanation (Non-Toxic): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388-1389.

-

Radziszewski Hydrolysis: Cacchi, S., & Misiti, D. (1980). The conversion of nitriles to amides with urea-hydrogen peroxide adduct. Synthesis, 1980(03), 243-244.

-

C7-Functionalization Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

General Indole N-Methylation: Heaney, H., & Ley, S. V. (1973). 1-Methylindole. Organic Syntheses, 54, 58.

Sources

Step-by-step preparation of 1-Methyl-1H-indole-7-carboxamide from indole-7-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Overview

Indole-7-carboxamide derivatives are critical pharmacophores in modern drug discovery, serving as foundational building blocks for Myeloid cell leukemia-1 (Mcl-1) inhibitors in oncology[1] and benzimidazolone-based chymase inhibitors[2].

When designing a synthetic route from indole-7-carboxylic acid to 1-methyl-1H-indole-7-carboxamide , chemists must navigate competing reactive sites. Direct amidation followed by N-methylation is a fundamentally flawed strategy: the primary amide (–CONH₂) possesses weakly acidic protons that compete with the indole NH during alkylation, inevitably leading to N-methylamide or N,N-dimethylamide impurities. Conversely, direct N-methylation of the free carboxylic acid often yields an intractable mixture of the N-methyl acid and the N-methyl ester.

To ensure a self-validating and scalable system, this protocol utilizes a robust three-step "protection-deprotection-amidation" sequence:

-

Global Alkylation: Simultaneous N-methylation and esterification to force complete conversion to methyl 1-methyl-1H-indole-7-carboxylate.

-

Selective Saponification: Hydrolysis of the ester to yield the isolated 1-methyl-1H-indole-7-carboxylic acid[3].

-

Primary Amidation: Carbodiimide-mediated coupling of the acid with an in situ ammonia source to yield the final target[1].

Visualized Synthetic Workflow

Figure 1: Three-step synthetic workflow for 1-Methyl-1H-indole-7-carboxamide.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for the three-step synthesis, normalized to 10.0 mmol of starting material.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| Indole-7-carboxylic acid | 161.16 | 1.0 | 1.61 g | Starting Material |

| Methyl Iodide (MeI) | 141.94 | 3.0 | 1.87 mL | Electrophile (N- and O-alkylation) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 5.53 g | Mild Base |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 1.26 g | Saponification Reagent |

| EDCI·HCl | 191.70 | 1.5 | 2.88 g | Water-soluble Coupling Agent |

| HOBt | 135.12 | 1.5 | 2.03 g | Suppresses side reactions / Activator |

| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 | 2.14 g | In situ Ammonia Source |

| DIPEA | 129.24 | 6.0 | 10.4 mL | Non-nucleophilic Base |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

Causality Check: Potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is sufficiently basic to deprotonate both the carboxylic acid (pKₐ ~4.5) and the indole NH (pKₐ ~16). This avoids the use of hazardous sodium hydride (NaH) while driving exhaustive methylation[4].

-

Setup: Charge a 100 mL round-bottom flask with indole-7-carboxylic acid (1.61 g, 10.0 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (5.53 g, 40.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to initiate carboxylate formation.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.87 mL, 30.0 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the highly polar starting material spot will disappear, replaced by a high-R_f fluorescent spot.

-

Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 30 mL) to remove residual DMF, followed by brine (30 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil/solid.

Step 2: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

Causality Check: Lithium hydroxide is preferred over NaOH or KOH because the resulting lithium carboxylate intermediate maintains superior solubility in the THF/H₂O matrix, preventing premature precipitation that can stall the hydrolysis[3].

-

Setup: Dissolve the crude methyl 1-methyl-1H-indole-7-carboxylate (assume ~10.0 mmol) in a mixture of THF (30 mL) and distilled water (10 mL).

-

Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) to the solution. Stir vigorously at room temperature for 4–6 hours.

-

Solvent Removal: Once LC-MS confirms the complete disappearance of the ester mass, remove the THF under reduced pressure (do not heat above 40 °C).

-

Acidification: Dilute the remaining aqueous layer with water (20 mL) and wash once with Diethyl Ether (20 mL) to remove any unreacted organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

-

Isolation: The product will precipitate as a white/off-white solid. Filter the solid through a Büchner funnel, wash with cold water (2 × 10 mL), and dry under high vacuum overnight.

Step 3: Synthesis of 1-Methyl-1H-indole-7-carboxamide

Causality Check: Using NH₄Cl and DIPEA generates ammonia in situ. This is vastly superior to using aqueous ammonium hydroxide, which introduces excess water that can prematurely hydrolyze the activated OBt-ester back to the starting carboxylic acid[1].

-

Activation: In a 100 mL flask, dissolve 1-methyl-1H-indole-7-carboxylic acid (1.75 g, 10.0 mmol) in anhydrous DMF (20 mL). Add EDCI·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol). Stir at room temperature for 30 minutes to form the active ester.

-

Amidation: Add solid NH₄Cl (2.14 g, 40.0 mmol) followed by the slow dropwise addition of DIPEA (10.4 mL, 60.0 mmol). The mixture will become slightly cloudy.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Workup & Isolation: Pour the mixture into rapidly stirring ice water (150 mL). The target carboxamide will precipitate. Stir for 30 minutes to ensure complete precipitation and to dissolve the water-soluble urea byproducts generated by EDCI.

-

Purification: Filter the precipitate, wash thoroughly with water (3 × 20 mL) and cold hexanes (20 mL). Dry under vacuum. If further purification is required, recrystallize from hot ethanol/water.

Quantitative Data & Analytical Benchmarks

To ensure trustworthiness and self-validation, compare your isolated intermediates against these standard analytical benchmarks:

| Compound | Expected Yield | Reaction Time | LC-MS [M+H]⁺ (m/z) | Physical State |

| Methyl 1-methyl-1H-indole-7-carboxylate | 88 - 95% | 12 h | 190.1 | Pale yellow oil/solid |

| 1-Methyl-1H-indole-7-carboxylic acid | 90 - 96% | 4 - 6 h | 176.1 | White/off-white solid |

| 1-Methyl-1H-indole-7-carboxamide | 80 - 85% | 12 h | 175.1 | White crystalline solid |

References

- Substituted indole mcl-1 inhibitors (CA3016182A1).

- Benzimidazolone chymase inhibitors (US9150556B2).

-

A modified procedure of Nichol's method for the synthesis of Psilocybin (Supporting Information). Semantic Scholar. [Link]

Sources

- 1. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]

- 2. US9150556B2 - Benzimidazolone chymase inhibitors - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 93247-78-0 | Methyl 1H-indole-7-carboxylate | Esters | Ambeed.com [ambeed.com]

Regioselective N-methylation techniques for indole-7-carboxamide

Application Note: Regioselective N-Methylation of Indole-7-Carboxamide

Executive Summary

The methylation of indole-7-carboxamide presents a unique regiochemical challenge due to the competition between two nucleophilic nitrogen centers: the indole pyrrole nitrogen (N1) and the exocyclic amide nitrogen. While the indole N1 is significantly more acidic (pKa ~16–17) than the primary amide (pKa ~23–25), the 7-position substituent introduces steric hindrance and a stabilizing intramolecular hydrogen bond (IMHB) that complicates standard alkylation procedures.

This guide provides three validated protocols to achieve high regioselectivity. Protocol A utilizes thermodynamic control for exclusive Indole-N1 methylation. Protocol B offers a mild, phase-transfer alternative for scale-up. Protocol C details the protection-deprotection strategy required for targeting the exocyclic amide nitrogen, as direct alkylation of the amide in the presence of a free indole N-H is kinetically disfavored.

Mechanistic Insight & Regioselectivity Landscape

To control the reaction, one must understand the electronic and conformational landscape of the substrate.

The pKa and Nucleophilicity Gradient

-

Indole N1 (Site A): The most acidic proton. Deprotonation restores aromaticity to the indole anion, making it a potent nucleophile. However, the 7-carboxamide group creates steric bulk immediately adjacent to N1.

-

Amide Nitrogen (Site B): Less acidic. Direct alkylation here requires a base strong enough to deprotonate the amide (pKa >23) but invariably deprotonates the Indole N1 first, leading to bis-methylation or N1-preference.

The 7-Substituent Effect (Intramolecular H-Bonding)

Unlike typical indoles, indole-7-carboxamide adopts a planar conformation stabilized by a strong intramolecular hydrogen bond (IMHB) between the Indole N-H (donor) and the Amide Carbonyl Oxygen (acceptor).

-

Consequence: This IMHB stabilizes the N-H bond, effectively increasing the energy barrier for deprotonation compared to a standard indole.

-

Solution: Polar aprotic solvents (DMF, DMSO) are required not just for solubility, but to disrupt this H-bond network and facilitate deprotonation.

Caption: Mechanistic pathway showing the pKa-driven preference for Indole N1 methylation despite the 7-position intramolecular hydrogen bond (IMHB).

Experimental Protocols

Protocol A: Indole N1-Selective Methylation (Standard)

Best for: Small to mid-scale synthesis where N1-methylation is the goal.

Rationale: Sodium Hydride (NaH) provides irreversible deprotonation. The high dielectric constant of DMF disrupts the 7-carboxamide IMHB, exposing the N1 anion.

Materials:

-

Indole-7-carboxamide (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Iodomethane (MeI) (1.1 equiv)

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve Indole-7-carboxamide in anhydrous DMF. Cool to 0°C (ice bath).

-

Note: The 7-carboxamide moiety reduces solubility in non-polar solvents; DMF is critical here.

-

-

Deprotonation: Add NaH portion-wise over 10 minutes.

-

Observation: Evolution of H2 gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure the IMHB is broken and N1 is fully deprotonated. Solution usually turns yellow/orange.

-

-

Alkylation: Re-cool to 0°C. Add MeI dropwise via syringe.

-

Reaction: Stir at 0°C for 1 hour, then monitor by TLC/LCMS.

-

Target: Disappearance of SM.

-

Risk: Prolonged stirring at RT with excess base may lead to trace amide methylation.

-

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).[1][2] Wash organics with H2O (5x) to remove DMF, then Brine. Dry over Na2SO4.[1][3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mild Phase-Transfer Catalysis (Scale-Up Friendly)

Best for: Avoiding NaH safety issues on larger scales; higher tolerance for functional groups.

Rationale: Uses a biphasic system with a quaternary ammonium salt to transport hydroxide into the organic phase. This "soft" deprotonation is highly selective for the more acidic Indole N1 and rarely touches the amide.

Materials:

-

Indole-7-carboxamide (1.0 equiv)

-

Toluene (or DCM for solubility)

-

50% NaOH (aq) (5.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.1 equiv)

-

Dimethyl sulfate (DMS) or MeI (1.2 equiv)

Step-by-Step:

-

Mixture: In a flask, combine the indole substrate in Toluene. If solubility is poor due to the amide, add minimal DCM or THF as a co-solvent.

-

Catalyst: Add TBAB and the 50% NaOH solution. Vigorous stirring is essential.

-

Addition: Add the methylating agent dropwise at RT.[3]

-

Monitoring: Stir vigorously at RT for 2–4 hours.

-

Workup: Separate layers. The organic layer contains the product.[4][5] Wash with water and brine.[3]

-

Advantage: This method almost exclusively yields the N1-methyl product because the basicity in the organic phase is strictly controlled by the catalyst/hydroxide equilibrium, which is insufficient to deprotonate the amide (pKa 25).

Protocol C: Amide-Selective Methylation (Protection Strategy)

Best for: Targeting the exocyclic amide nitrogen.

Rationale: Direct alkylation of the amide is impossible without methylating the indole N1 first. You must mask the N1 position.

Workflow Diagram:

Caption: Mandatory protection strategy for accessing the amide-methylated regioisomer.

Step-by-Step:

-

Protection: React Indole-7-carboxamide with (Boc)2O and catalytic DMAP in THF. Isolate N1-Boc intermediate.

-

Methylation: Dissolve N1-Boc intermediate in DMF. Treat with NaH (1.2 equiv) at 0°C. Add MeI.

-

Note: Because N1 is protected with an electron-withdrawing group, the amide protons are now the most acidic sites.

-

-

Deprotection: Treat the methylated intermediate with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

-

Result: Free Indole N-H with a methylated 7-carboxamide.[6]

Data Summary & Troubleshooting

| Parameter | Indole N1-Methylation (Protocol A) | Amide N-Methylation (Protocol C) |

| Primary Base | NaH (60%) | NaH (post-protection) |

| Solvent | DMF (Essential for H-bond breaking) | DMF or THF |

| Temperature | 0°C | 0°C |

| Key Risk | Bis-methylation (if excess base/heat) | Incomplete protection |

| NMR Diagnostic | N-Me singlet at | N-Me doublet (if secondary) at |

Troubleshooting Guide:

-

Problem: Starting material remains despite excess MeI.

-

Cause: The intramolecular H-bond (N1-H...O=C) is not broken.

-

Fix: Switch from THF to DMF or DMSO. Increase temperature to 40°C during the deprotonation step (before adding MeI).

-

-

Problem: Bis-methylation observed (both Indole and Amide).

-

Cause: Reaction ran too long or too hot; amide deprotonated.

-

Fix: Strict control of stoichiometry (1.1 equiv base). Use Protocol B (Phase Transfer) which is self-limiting.

-